molecular formula C13H11BF3K B13471101 Potassium (2-benzylphenyl)trifluoroborate

Potassium (2-benzylphenyl)trifluoroborate

Cat. No.: B13471101
M. Wt: 274.13 g/mol
InChI Key: YJVSTDMPFNHOLV-UHFFFAOYSA-N
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Description

Potassium (2-benzylphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a special class of organoboron reagents known for their stability and versatility in various chemical reactions. Potassium trifluoroborates are particularly valued for their moisture- and air-stability, making them easy to handle and store .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-benzylphenyl)trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bifluoride with boronic acids. For example, potassium bifluoride reacts with 2-benzylphenylboronic acid to form this compound .

Industrial Production Methods

Industrial production of potassium trifluoroborates often involves the use of trialkyl borates and potassium bifluoride. The process typically includes the in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-benzylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2-benzylphenyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Unlike some other organoboron compounds, it is highly stable in air and moisture, making it easier to handle and store . Additionally, its benzyl group provides unique electronic and steric properties that can influence its reactivity in various chemical reactions .

Properties

Molecular Formula

C13H11BF3K

Molecular Weight

274.13 g/mol

IUPAC Name

potassium;(2-benzylphenyl)-trifluoroboranuide

InChI

InChI=1S/C13H11BF3.K/c15-14(16,17)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1

InChI Key

YJVSTDMPFNHOLV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1CC2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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